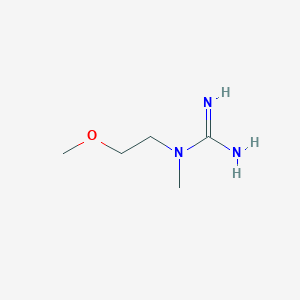
N-(2-methoxyethyl)-N-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-methylguanidine, also known as MEMG, is an organic molecule that is used in a variety of scientific applications. This molecule is used in a variety of laboratory experiments and research projects, including those in the fields of biochemistry, physiology, and pharmacology. It is also used in drug development and the production of pharmaceuticals. MEMG has been studied extensively and its properties and effects have been well-documented. In
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N-methylguanidine is used in a variety of scientific research applications. It is used as a research tool to study the effects of various molecules on biological systems. It is also used as a building block for the synthesis of other molecules, such as pharmaceuticals. It is also used in drug development and the production of pharmaceuticals.
Wirkmechanismus
N-(2-methoxyethyl)-N-methylguanidine is believed to act as a prodrug. It is metabolized by enzymes in the body to produce the active form of the molecule, which then binds to specific receptors in the body and causes a physiological response. The exact mechanism of action of this compound is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, hormones, and neurotransmitters. It has also been shown to affect the activity of ion channels, which can lead to changes in cell membrane potential. In addition, this compound has been shown to affect the activity of proteins, including those involved in signal transduction pathways, and has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-N-methylguanidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is easy to synthesize. It is also a relatively stable molecule, which makes it easier to store and transport. However, there are some limitations to using this compound in laboratory experiments. It is not always easy to control the concentration of the molecule in the reaction, and the molecule can be metabolized by enzymes in the body, which can lead to unpredictable results.
Zukünftige Richtungen
There are a number of potential future directions for N-(2-methoxyethyl)-N-methylguanidine research. One potential direction is the development of new methods of synthesis and delivery. Another potential direction is the development of new uses for this compound, such as in drug development and the production of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential therapeutic uses.
Synthesemethoden
N-(2-methoxyethyl)-N-methylguanidine can be synthesized by a variety of methods. One method is by the reaction of ethyl chloroformate with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces this compound and ethyl chloroformate as the byproduct. Another method is by the reaction of 2-methoxyethanol with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces this compound and 2-methoxyethanol as the byproduct.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-1-methylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(5(6)7)3-4-9-2/h3-4H2,1-2H3,(H3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPWPQJUULRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







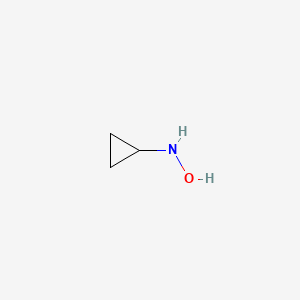
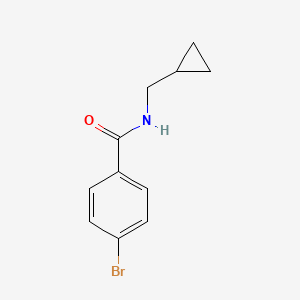
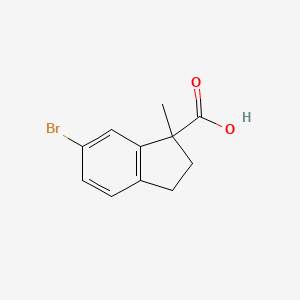
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)
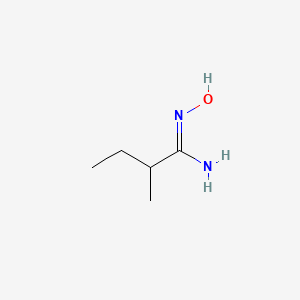

amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
